molecular formula C6H12O6 B7821668 L-Mannose CAS No. 39281-69-1

L-Mannose

Cat. No. B7821668
CAS RN: 39281-69-1
M. Wt: 180.16 g/mol
InChI Key: GZCGUPFRVQAUEE-BXKVDMCESA-N
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Description

L-Mannose is a monosaccharide and the L-enantiomer of aldehydo-mannose . It is a component of the neutral sugar fraction of the matrix polysaccharides in gymnospermous woods and contributes a significant percentage of the sugar residues of glycoproteins and glycolipids .


Synthesis Analysis

An efficient route for the synthesis of orthogonally protected L-sugars has been developed, starting from heterocyclic homologating agents. This synthetic path enables the synthesis of a 2,3-unsaturated-L-pyranoside, which can be suitably functionalized to afford the desired L-hexoses .


Molecular Structure Analysis

The molecular formula of L-Mannose is C6H12O6 . It commonly exists as two different-sized rings, the pyranose (six-membered) form and the furanose (five-membered) form .


Chemical Reactions Analysis

Mannose undergoes various chemical reactions. For instance, it is involved in the process of interconversion of fructose-6-phosphate into Mannose-6-phosphate, which has a crucial role in glycosylation reactions .


Physical And Chemical Properties Analysis

L-Mannose is an off-white solid with no distinct odor . Its melting point ranges from 129 to 131 °C .

Scientific Research Applications

1. Insulin Resistance and Diabetes

L-Mannose has been studied for its potential role in diabetes and insulin resistance. Research indicates that mannose is a biomarker for insulin resistance and could be useful in identifying individuals with an increased risk of complications related to insulin resistance, such as type 2 diabetes and cardiovascular diseases (Ferrannini et al., 2019). Another study highlighted the correlation between plasma mannose levels and insulin resistance, suggesting that mannose could be one of the best plasma metabolites in explaining the variance in obesity-independent insulin resistance (Lee et al., 2016).

2. Polycystic Ovary Syndrome (PCOS)

Mannose has been implicated in the pathogenesis of PCOS. Elevated serum mannose levels are significantly associated with PCOS, and the correlation between mannose and serum androgen levels suggests a potential role of mannose in the disease's pathogenesis (Feng et al., 2019).

3. Mannose-Binding Lectin (MBL) and Disease Susceptibility

Mannose-binding lectin plays a significant role in the immune system, and polymorphisms in the MBL gene have been linked to various diseases. For instance, certain MBL genotypes are associated with increased susceptibility to tuberculosis, while others provide protection against the disease (Søborg et al., 2003). Additionally, MBL variant alleles have been associated with an increased risk of arterial thrombosis in patients with systemic lupus erythematosus (SLE), highlighting the role of mannose-binding lectin in vascular complications related to SLE (Øhlenschlaeger et al., 2004).

4. Mannose in Diagnostic and Monitoring Tools

The correlation between fasting plasma mannose (FPM) and fasting plasma glucose (FPG) levels suggests a potential role for mannose in the diagnosis and monitoring of diabetes. Mannose levels may play a supplementary role in diagnosing and screening patients with mild diabetes mellitus, as they show less fluctuation in response to glucose than glucose itself, making mannose a stable indicator (Sone et al., 2003).

Safety And Hazards

L-Mannose should be handled with care to avoid contact with skin and eyes, and inhalation of dust should be avoided. In case of contact, it is advised to wash off immediately with soap and plenty of water .

Future Directions

Recent studies suggest that Mannose has potential therapeutic applications in disease management. It has shown promise as a nutraceutical in drug discovery, against CDG, diabetes, obesity, lung disease, and autoimmune diseases. Recent findings of anti-tumor activity make it interesting along with its role in drug delivery enhancing techniques .

properties

IUPAC Name

(2R,3R,4S,5S)-2,3,4,5,6-pentahydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCGUPFRVQAUEE-BXKVDMCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@@H]([C@H]([C@H](C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20884248
Record name L-Mannose
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Mannose

CAS RN

10030-80-5
Record name L-Mannose
Source CAS Common Chemistry
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Record name Mannose, L-
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Record name L-Mannose
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Record name L-Mannose
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Record name L-(-)-mannose
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Record name MANNOSE, L-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,370
Citations
SC Hung, CC Wang, SR Thopate - Tetrahedron Letters, 2000 - Elsevier
… Some efforts had also been made toward the l-mannose comprising the asymmetric hetero Diels–Alder reaction followed by stereoselective hydroboration 8 and the …
Number of citations: 26 www.sciencedirect.com
CS Park, SJ Yeom, YR Lim, YS Kim, DK Oh - Biotechnology letters, 2010 - Springer
… l-mannose from 500 g l-fructose/l were varied from 20 to 120 U enzyme/ml. The production (or conversion yield) of l-lyxose and l-mannose … Using these methods, l-lyxose or l-mannose …
Number of citations: 38 link.springer.com
A Guaragna, C Napolitano, D D'Alonzo… - Organic …, 2006 - ACS Publications
… With our successful synthesis of the protected l-mannose 15, we next attempted preparation of the l-altrose derivative by introducing an epoxy functionality. For this, we treated olefin 13 …
Number of citations: 29 pubs.acs.org
SH Bhuiyan, Y Itami, K Izumori - Journal of fermentation and bioengineering, 1997 - Elsevier
… At equilibrium, the production of L-mannose from L-fructose was determined to be 30x, and the time … Thus, L-mannose could be prepared on a large scale simply by increasing the initial …
Number of citations: 41 www.sciencedirect.com
JC Sowden, HOL Fischer - Journal of the American Chemical …, 1947 - ACS Publications
… L-Mannose is fairly accessible via the cyanohydrin synthesis from L-… required for the preparation is much shorter and the yield of L-mannose … Due to the ease of separating L-mannose …
Number of citations: 126 pubs.acs.org
Y Li, Z Yin, B Wang, XB Meng, ZJ Li - Tetrahedron, 2012 - Elsevier
… on to the examination of the synthesis of l-mannose and l-galactose was then examined. … was carried out smoothly to give the desired l-mannose derivative 16. It has been reported that …
Number of citations: 17 www.sciencedirect.com
V Bílik - Chem. Zvesti, 1972 - chemicalpapers.com
… Epimerization of L-mannose in water solution under the … and L-mannose in the ratio 75 : 25. The same ratio of the aldoses is obtained during liberation of L-mannose from L-mannose …
Number of citations: 45 www.chemicalpapers.com
M Joersbo, I Donaldson, J Kreiberg, SG Petersen… - Molecular …, 1998 - Springer
… [1], in this case about 2.5–3.0 g/l mannose. However, no transformants were found at these … mU/mg at 0.75 g/l mannose to 73 mU/mg at 1.5 g/l mannose. Thus, the average PMI activities …
Number of citations: 440 link.springer.com
JW Mayo, RL Anderson - Journal of Biological Chemistry, 1968 - ASBMB
… unable to demonstrate cithcr the oxidation of L-mannose … of L-mannose to a ketose giving a positive Roe reaction (12). … From a scaled up incubation mixture, L-fructose and L-mannose …
Number of citations: 16 www.jbc.org
CS Park - Biotechnology and bioprocess engineering, 2014 - Springer
… Production of L-lyxose and L-mannose To determine the … from 5 to 25 U/mL for L-mannose production. The reaction was … 2 h, while that of L-mannose production was investigated in the …
Number of citations: 17 link.springer.com

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